2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one
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Overview
Description
2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one is a heterocyclic compound that belongs to the class of thiazolo-triazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticonvulsive properties . The unique structure of this compound makes it a valuable target for synthetic and medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one can be achieved through regioselective electrophilic cyclization of 3-[(2-alken-1-yl)sulfanyl]-4H-1,2,4-triazoles . The reaction involves the use of alkenyl chlorides and alkaline alcoholic solutions of triazoles, conducted in boiling ethanol. The target sulfanyl ethers precipitate after cooling the reaction mixture .
Industrial Production Methods: Visible-light-mediated regioselective synthesis has been explored as a green chemistry approach for the production of thiazolo[3,2-b][1,2,4]triazoles . This method utilizes sustainable irradiation as the power source and water as the solvent, reducing the hazardous ecological footprints of organic synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one undergoes various chemical reactions, including electrophilic cyclization, halogenation, and Michael addition . These reactions are influenced by the nature of the substituents and the reaction conditions.
Common Reagents and Conditions: Common reagents used in these reactions include alkenyl chlorides, alkaline alcoholic solutions, and visible-light-mediated catalysts . The reactions are typically conducted in boiling ethanol or under aqueous conditions .
Major Products: The major products formed from these reactions include various thiazolo[3,2-b][1,2,4]triazole derivatives, which exhibit significant biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one involves its interaction with various molecular targets and pathways . The compound exerts its effects through electrophilic cyclization and radical-initiated mechanisms . The specific molecular targets and pathways involved in its biological activities are still under investigation.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one include other thiazolo[3,2-b][1,2,4]triazoles and thiazolo[5,1-b][1,3]thiazines . These compounds share similar structural motifs and exhibit comparable biological activities .
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities . Its regioselective synthesis and green chemistry production methods further enhance its appeal for research and industrial applications .
Properties
CAS No. |
64028-46-2 |
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Molecular Formula |
C7H8ClN3OS |
Molecular Weight |
217.68 g/mol |
IUPAC Name |
2-(chloromethyl)-5-ethyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-one |
InChI |
InChI=1S/C7H8ClN3OS/c1-2-5-3-13-6-9-10(4-8)7(12)11(5)6/h3H,2,4H2,1H3 |
InChI Key |
OWDFKOWOBFUOQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC2=NN(C(=O)N12)CCl |
Origin of Product |
United States |
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